![molecular formula C18H15BrN2O2 B2353728 3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898410-71-4](/img/structure/B2353728.png)

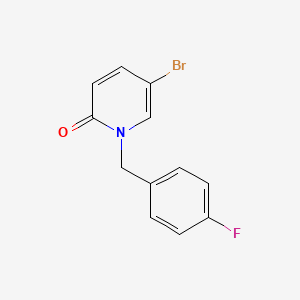

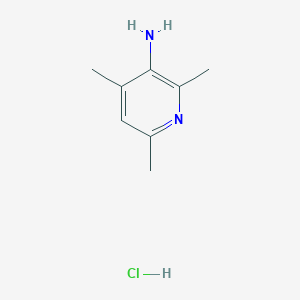

3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

カタログ番号 B2353728

CAS番号:

898410-71-4

分子量: 371.234

InChIキー: TUDHQPQRBIZHRG-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzamide derivative with a pyrroloquinoline moiety. Benzamide derivatives are known to exhibit a wide range of biological activities . The pyrroloquinoline part of the molecule is a bicyclic structure that is found in many bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide moiety substituted at the 3-position with a bromine atom and a complex pyrroloquinoline structure .科学的研究の応用

Synthesis and Structural Analysis

- Pyrroloquinolines, including compounds structurally similar to 3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide, are synthesized through recyclization processes and studied for their spectral characteristics. These compounds' structures are often confirmed by methods like X-ray diffraction analysis (Tretyakov & Maslivets, 2020).

Antibacterial Applications

- Pyrroloquinoline derivatives have been explored for their antibacterial properties. They show potent activity against both gram-positive and gram-negative bacteria, indicating their potential as antibacterial agents (Ishikawa et al., 1990).

Analgesic and Anti-Inflammatory Applications

- Pyrroloquinoline compounds, including oxidized or reduced derivatives, exhibit a range of biological functions such as analgesic, anti-inflammatory, anti-epileptic, and anticancer activities. These applications make them of interest in various fields of medical research (Moon et al., 2015).

Synthesis and Eco-Friendly Approaches

- Novel pyrroloquinoline compounds are synthesized using eco-friendly methods, contributing to sustainable chemistry practices. These methods include minimizing chemical waste and employing simple separation processes (Largani et al., 2017).

Diuretic Properties and Polymorphism

- Certain pyrroloquinoline derivatives demonstrate strong diuretic properties, making them potential candidates for hypertension remedies. The study of their polymorphic modifications provides insights into their pharmaceutical applications (Shishkina et al., 2018).

Anti-tubercular Activities

- Carboxamide derivatives of quinolone compounds, similar to 3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide, show significant antitubercular activities. These activities highlight their potential in developing treatments against tuberculosis (Kumar et al., 2014).

Kinase Inhibitory and Anticancer Activities

- Pyrroloquinoline derivatives exhibit inhibitory effects against protein kinases and COX-2 activities. This property is significant in cancer research, particularly in the context of breast cancer cell lines (Mphahlele et al., 2020).

将来の方向性

特性

IUPAC Name |

3-bromo-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O2/c19-14-5-1-3-12(7-14)18(23)20-15-8-11-4-2-6-21-16(22)10-13(9-15)17(11)21/h1,3,5,7-9H,2,4,6,10H2,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDHQPQRBIZHRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=CC=C4)Br)CC(=O)N3C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

5-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one

1276517-14-6

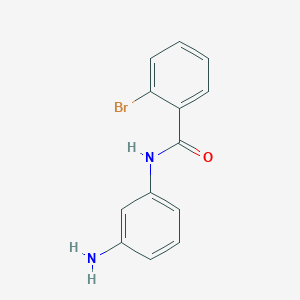

n-(3-Aminophenyl)-2-bromobenzamide

331445-38-6

![2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353718.png)

![2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353724.png)

![2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-amine](/img/structure/B2353725.png)

![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2353733.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2353734.png)

![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile](/img/structure/B2353737.png)

![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)